molecular formula C11H16ClNO2 B1524838 3-(Benzylamino)-2-methylpropanoic acid hydrochloride CAS No. 6937-60-6

3-(Benzylamino)-2-methylpropanoic acid hydrochloride

Cat. No.: B1524838
CAS No.: 6937-60-6
M. Wt: 229.7 g/mol
InChI Key: DPDYZVYRRHLMSD-UHFFFAOYSA-N
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Description

3-(Benzylamino)-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2

Synthetic Routes and Reaction Conditions:

    Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    • Reduction: Reduction reactions can convert the compound into its corresponding amine.

    • Substitution: Substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

    Major Products Formed:

    • Oxidation: Carboxylic acids, ketones.

    • Reduction: Amines.

    • Substitution: Benzyl derivatives.

    Scientific Research Applications

    3-(Benzylamino)-2-methylpropanoic acid hydrochloride has several applications in scientific research:

    • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.

    • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    • Industry: It is used in the production of various chemical products and materials.

    Mechanism of Action

    The compound exerts its effects through interactions with molecular targets and pathways:

    • Molecular Targets: It may interact with enzymes or receptors in biological systems.

    • Pathways: The specific pathways involved depend on the biological context, but it can influence metabolic or signaling pathways.

    Comparison with Similar Compounds

    • 3-(Benzylamino)propionitrile

    • 3-(Benzylamino)propan-1-ol hydrochloride

    • 1-Boc-3-Benzylamino-piperidine

    Uniqueness: 3-(Benzylamino)-2-methylpropanoic acid hydrochloride is unique due to its specific structural features, such as the presence of the methyl group on the propanoic acid chain, which can influence its reactivity and biological activity.

    Properties

    IUPAC Name

    3-(benzylamino)-2-methylpropanoic acid;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H15NO2.ClH/c1-9(11(13)14)7-12-8-10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3,(H,13,14);1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DPDYZVYRRHLMSD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CNCC1=CC=CC=C1)C(=O)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H16ClNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40713723
    Record name 3-(Benzylamino)-2-methylpropanoic acid--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40713723
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    229.70 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    6937-60-6
    Record name NSC38810
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38810
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 3-(Benzylamino)-2-methylpropanoic acid--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40713723
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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